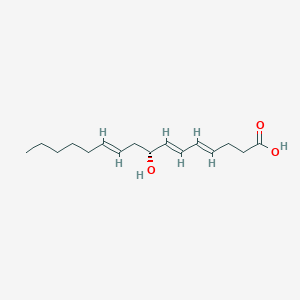
11-trans Leukotriene D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. Leukotriene D4 undergoes slow temperature-dependent isomerization to form this compound during storage. This compound retains about 10-25% of the potency for contraction of guinea pig ileum, trachea, and parenchyma compared to Leukotriene D4 .
準備方法
Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process involves the slow temperature-dependent isomerization of Leukotriene D4 to this compound during storage .
Industrial Production Methods: The industrial production of this compound typically involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. This method ensures the gradual conversion of Leukotriene D4 to this compound .
化学反応の分析
Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
科学的研究の応用
11-trans Leukotriene D4 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene pathways and their isomers.
Biology: Investigated for its role in inflammatory responses and its effects on smooth muscle contraction.
Medicine: Studied for its potential therapeutic applications in treating conditions like asthma and allergic reactions.
Industry: Utilized in the development of pharmaceuticals targeting leukotriene pathways
作用機序
11-trans Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are G-protein-coupled receptors that mediate the compound’s effects on smooth muscle contraction and inflammatory responses. The binding of this compound to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B pathway .
類似化合物との比較
Leukotriene D4: The parent compound from which 11-trans Leukotriene D4 is derived.
Leukotriene C4: Another cysteinyl leukotriene involved in inflammatory responses.
Leukotriene E4: A metabolite of Leukotriene D4 with similar biological activities.
Uniqueness: this compound is unique due to its specific isomerization at the C-11 position, which results in distinct biological activities compared to its parent compound, Leukotriene D4. This isomerization affects its potency and receptor binding affinity, making it a valuable compound for studying leukotriene pathways and developing targeted therapies .
特性
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
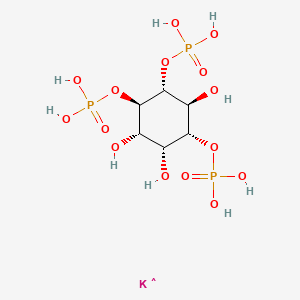
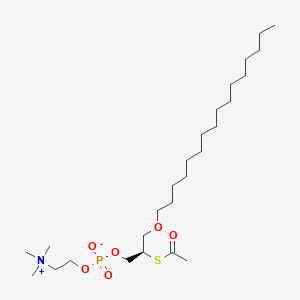
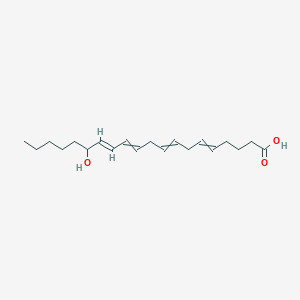
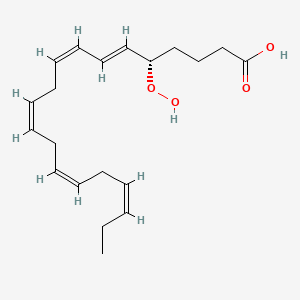


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)



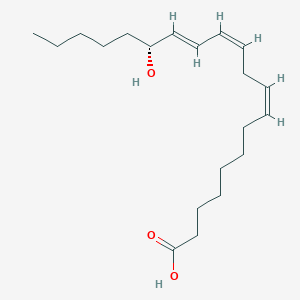
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
